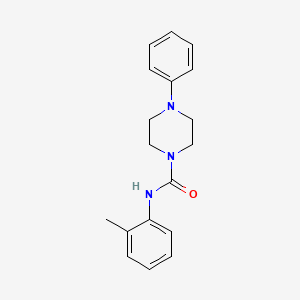
N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide” is a compound that likely belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring substituted with a phenyl group and a carboxamide group . The exact structure, including the positions of the substituents on the piperazine ring, would depend on the specifics of the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally solid at room temperature, and many are soluble in organic solvents . The compound’s exact melting point, boiling point, solubility, and other properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, aiming to develop intermediates for antileukemic agents like imatinib. These compounds, including N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide, demonstrate the versatility of N-methylpiperazine derivatives in drug synthesis (Koroleva et al., 2011).
Biological Applications
- The discovery and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent and selective NK1 receptor antagonist highlights the potential of specific N-phenylpiperazine derivatives in treating conditions mediated by the NK1 receptor (Di Fabio et al., 2009).
- Novel thiophene-2-carboxaldehyde derivatives, including 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, were synthesized, showing significant antibacterial and antifungal activities. These findings suggest the potential of such compounds in developing new antimicrobial agents (Shareef et al., 2016).
PET Imaging Applications
- [11C]CPPC, a PET radiotracer specific for the CSF1R microglia-specific marker, illustrates the application of N-phenylpiperazine derivatives in noninvasively imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation, offering valuable insights into various neuropsychiatric disorders (Horti et al., 2019).
Anticancer and Anti-inflammatory Agents
- Studies on pyrazolopyrimidine derivatives show the synthesis of compounds with potential anticancer and anti-5-lipoxygenase activities, indicating the broad therapeutic potential of N-phenylpiperazine derivatives in cancer and inflammation treatment (Rahmouni et al., 2016).
Zukünftige Richtungen
The study of piperazine derivatives is a very active area of research, with potential applications in medicinal chemistry, materials science, and other fields . Future research on “N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide” could include studying its synthesis, properties, and potential applications .
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-7-5-6-10-17(15)19-18(22)21-13-11-20(12-14-21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRSHCKLBGFOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



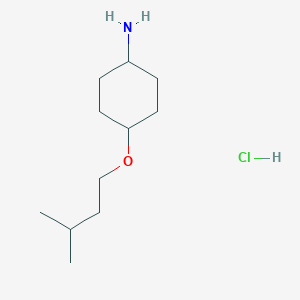
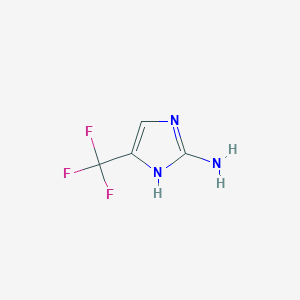
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2836056.png)
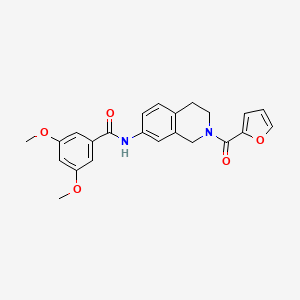

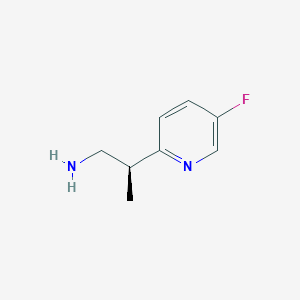

![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)

![2,5-difluoro-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2836071.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2836073.png)
![2-[3-[[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2836074.png)